molecular formula C18H23NO3 B13499192 Benzyl 3-hydroxy-1-adamantylcarbamate

Benzyl 3-hydroxy-1-adamantylcarbamate

Cat. No.: B13499192
M. Wt: 301.4 g/mol
InChI Key: MBCUBPDKPKRPQN-UHFFFAOYSA-N
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Description

Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantane moiety in this compound provides unique structural features that contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-hydroxyadamantan-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 3-hydroxyadamantane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of benzyl N-(3-hydroxyadamantan-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-hydroxyadamantan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl N-(3-hydroxyadamantan-1-yl)carbamate involves the release of the active amine compound upon cleavage of the carbamate group. This cleavage can be triggered by specific enzymes or chemical conditions, allowing for controlled release of the active compound. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is unique due to the presence of the adamantane moiety, which provides enhanced stability and reactivity compared to other carbamates. This structural feature makes it particularly useful in applications requiring controlled release and stability under various conditions .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl N-(3-hydroxy-1-adamantyl)carbamate

InChI

InChI=1S/C18H23NO3/c20-16(22-11-13-4-2-1-3-5-13)19-17-7-14-6-15(8-17)10-18(21,9-14)12-17/h1-5,14-15,21H,6-12H2,(H,19,20)

InChI Key

MBCUBPDKPKRPQN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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